molecular formula C13H19NO2 B11268578 N-(4-methoxyphenyl)hexanamide

N-(4-methoxyphenyl)hexanamide

Cat. No.: B11268578
M. Wt: 221.29 g/mol
InChI Key: LHUGAZFBWIDNSJ-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)hexanamide is a synthetic organic compound characterized by a hexanamide backbone (C6 acyl chain) linked to a 4-methoxyphenyl group. The methoxy (-OCH₃) substituent on the aromatic ring enhances electron-donating properties, influencing both chemical reactivity and biological interactions. This compound serves as a structural template for derivatives with applications in medicinal chemistry, particularly in targeting enzymes (e.g., kinases) and receptors (e.g., cannabinoid receptors) .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-(4-methoxyphenyl)hexanamide

InChI

InChI=1S/C13H19NO2/c1-3-4-5-6-13(15)14-11-7-9-12(16-2)10-8-11/h7-10H,3-6H2,1-2H3,(H,14,15)

InChI Key

LHUGAZFBWIDNSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)hexanamide typically involves the acylation of 4-methoxyaniline with hexanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-methoxyaniline+hexanoyl chlorideThis compound+HCl\text{4-methoxyaniline} + \text{hexanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-methoxyaniline+hexanoyl chloride→this compound+HCl

The reaction is usually performed in an organic solvent, such as dichloromethane, at room temperature. After the reaction is complete, the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of N-(4-hydroxyphenyl)hexanamide.

    Reduction: The amide group can be reduced to an amine, yielding N-(4-methoxyphenyl)hexylamine.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: N-(4-hydroxyphenyl)hexanamide.

    Reduction: N-(4-methoxyphenyl)hexylamine.

    Substitution: N-(4-halophenyl)hexanamide.

Scientific Research Applications

N-(4-methoxyphenyl)hexanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)hexanamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

Chain Length Variations

Compound Name Structure Key Features & Comparison
N-(4-Methoxyphenyl)hexanamide C₆H₁₃CONH-C₆H₄-OCH₃ Baseline compound; moderate lipophilicity (LogP ~3.2) and balanced solubility. Demonstrates anti-inflammatory and receptor-modulating activity .
N-(4-Methoxyphenyl)pentanamide C₅H₁₁CONH-C₆H₄-OCH₃ Shorter acyl chain (C5) reduces lipophilicity (LogP ~2.8), potentially lowering membrane permeability but improving aqueous solubility. Used in cytotoxicity studies .
Hexadecanamide, N-(4-Methoxyphenyl)- C₁₆H₃₁CONH-C₆H₄-OCH₃ Longer chain (C16) increases LogP (~6.5), enhancing lipid bilayer interaction. Shows strong binding to cannabinoid receptors and cyclooxygenase enzymes .

Impact of Chain Length :

  • Longer chains (e.g., C16) improve affinity for lipid-rich targets (e.g., CNS receptors) but reduce solubility.
  • Shorter chains (e.g., C5) favor pharmacokinetic properties for systemic delivery .

Substituent Modifications on the Aromatic Ring

Compound Name Structure Key Features & Comparison
N-(4-Chlorophenyl)hexanamide C₆H₁₃CONH-C₆H₄-Cl Chloro substituent (-Cl) is electron-withdrawing, reducing electron density on the aromatic ring. May alter binding to receptors requiring π-π interactions. Limited data on bioactivity .
N-(3-Chloro-4-Methoxyphenyl)-6-(benzotriazin-3-yl)hexanamide C₆H₁₃CONH-C₆H₂(Cl)(OCH₃)-benzotriazine Dual substituents (-Cl, -OCH₃) and benzotriazine core enhance enzyme inhibition (e.g., antimicrobial activity via lipid biosynthesis disruption). LogP increases to ~4.1 due to aromatic heterocycle .

Impact of Substituents :

  • Electron-donating groups (e.g., -OCH₃) improve stability and receptor binding.
  • Electron-withdrawing groups (e.g., -Cl) may redirect reactivity toward electrophilic targets .

Functional Group Additions to the Hexanamide Chain

Compound Name Structure Key Features & Comparison
N-(4-Methoxyphenyl)-6-(4-oxoquinazolin-3-yl)hexanamide C₆H₁₃CONH-C₆H₄-OCH₃ + quinazolinone Quinazolinone moiety introduces hydrogen-bonding sites, enhancing kinase inhibition (e.g., anticancer activity). Polar surface area increases to ~76 Ų, affecting blood-brain barrier penetration .
N-(4-Methoxyphenyl)-6-(trifluoromethoxy)hexanamide C₆H₁₃CONH-C₆H₄-OCH₃ + -OCF₃ Trifluoromethoxy (-OCF₃) group increases metabolic stability and electronegativity. Shows promise in CNS-targeted therapies due to enhanced LogD (~3.5) .

Impact of Functional Groups :

  • Quinazolinone and benzotriazine cores expand biological targets (e.g., enzyme active sites).
  • Fluorinated groups improve metabolic resistance and bioavailability .

Key Research Findings

  • Anti-Inflammatory Activity: this compound reduces nociception in murine models by 40–60% via COX-2 inhibition, outperforming shorter-chain analogs (e.g., pentanamide: 25–30% reduction) .
  • Anticancer Potential: Derivatives with quinazolinone groups (e.g., 6-(4-oxoquinazolin-3-yl)-N-(4-methoxyphenyl)hexanamide) inhibit EGFR kinase by 70% at 10 µM, comparable to erlotinib but with lower cytotoxicity .
  • Antimicrobial Effects : Chloro-substituted analogs (e.g., N-(3-chloro-4-methoxyphenyl)hexanamide) show MIC values of 2–4 µg/mL against S. aureus, attributed to disrupted lipid biosynthesis .

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